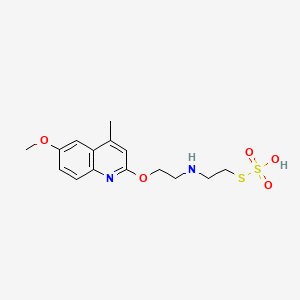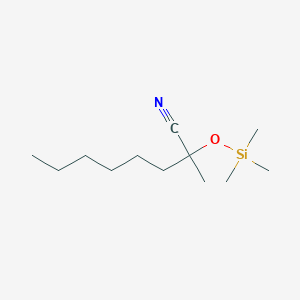
2-Methyl-2-trimethylsilyloxyoctanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2-(trimethylsilyloxy)octanenitrile is an organic compound with the molecular formula C12H25NOSi. It is characterized by the presence of a nitrile group (-CN) and a trimethylsilyloxy group (-OSi(CH3)3) attached to an octane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(trimethylsilyloxy)octanenitrile typically involves the reaction of 2-methyl-2-hydroxyoctanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
2-methyl-2-hydroxyoctanenitrile+trimethylsilyl chloride→2-methyl-2-(trimethylsilyloxy)octanenitrile+HCl
The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-methyl-2-(trimethylsilyloxy)octanenitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(trimethylsilyloxy)octanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The trimethylsilyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with new functional groups replacing the trimethylsilyloxy group.
Scientific Research Applications
2-methyl-2-(trimethylsilyloxy)octanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in the development of new drugs or bioactive compounds.
Medicine: Explored for its potential therapeutic properties. It may be used in the design of new medications or as a precursor for drug synthesis.
Industry: Utilized in the production of materials with specific properties, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-methyl-2-(trimethylsilyloxy)octanenitrile depends on its specific application and the target molecule. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The trimethylsilyloxy group can enhance the compound’s stability and reactivity, facilitating its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-methyl-2-hydroxyoctanenitrile: The precursor in the synthesis of 2-methyl-2-(trimethylsilyloxy)octanenitrile.
2-methyl-2-(trimethylsilyloxy)hexanenitrile: A similar compound with a shorter carbon chain.
2-methyl-2-(trimethylsilyloxy)decanenitrile: A similar compound with a longer carbon chain.
Uniqueness
2-methyl-2-(trimethylsilyloxy)octanenitrile is unique due to its specific combination of functional groups and carbon chain length. The presence of the trimethylsilyloxy group imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
51990-77-3 |
|---|---|
Molecular Formula |
C12H25NOSi |
Molecular Weight |
227.42 g/mol |
IUPAC Name |
2-methyl-2-trimethylsilyloxyoctanenitrile |
InChI |
InChI=1S/C12H25NOSi/c1-6-7-8-9-10-12(2,11-13)14-15(3,4)5/h6-10H2,1-5H3 |
InChI Key |
JGHCCQPZHAQXLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)

![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
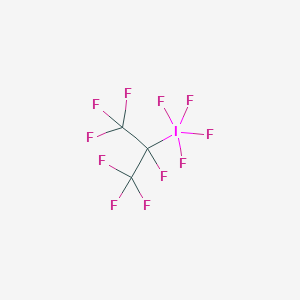
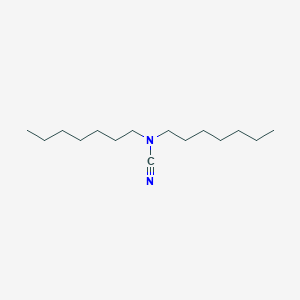



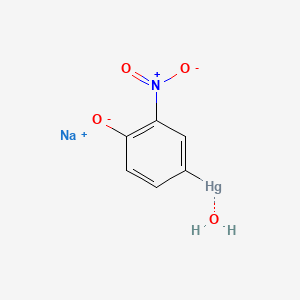
![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)
![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)
